molecular formula C14H16N2O2 B11869597 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol

2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol

Cat. No.: B11869597
M. Wt: 244.29 g/mol
InChI Key: OHWWBRJFLLQFGA-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a piperidine ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction might yield more saturated derivatives .

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)quinolin-8-ol

InChI

InChI=1S/C14H16N2O2/c17-11-6-8-16(9-7-11)13-5-4-10-2-1-3-12(18)14(10)15-13/h1-5,11,17-18H,6-9H2

InChI Key

OHWWBRJFLLQFGA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

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